molecular formula C11H11ClN4O B12919943 5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine CAS No. 7331-19-3

5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine

Cat. No.: B12919943
CAS No.: 7331-19-3
M. Wt: 250.68 g/mol
InChI Key: SRAYHJGJNAQSTI-UHFFFAOYSA-N
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Description

Introduction to 5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine

Chemical Identity and Classification

Molecular Structure and Formula

This compound possesses a pyrimidine ring substituted at positions 2 and 4 with amino groups, at position 5 with a 4-chlorophenoxy moiety, and at position 6 with a methyl group. Its molecular formula is C₁₁H₁₂ClN₄O , with a molecular weight of 267.70 g/mol . The structure is characterized by a planar pyrimidine core, enabling π-π stacking interactions, while the chlorophenoxy group contributes to hydrophobic binding potential.

IUPAC Nomenclature and Classification

Following IUPAC guidelines, the systematic name is This compound . It belongs to the diaminopyrimidine class, a subgroup of heterocyclic aromatic amines. The compound is classified under the following identifiers:

  • CAS Registry Number : Not explicitly listed in provided sources, but structurally related analogs (e.g., 5-(4-chlorophenyl)-6-methylpyrimidine-2,4-diamine) have CAS 3275-44-3.
  • PubChem CID : While the exact compound is not cataloged, analogs like CID 70433157 (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine) share similar scaffolds.
Physical and Chemical Properties

Key properties inferred from structural analogs include:

  • Melting Point : 160–161°C (based on pyrimidine derivatives with chlorophenyl groups).
  • Solubility : Limited aqueous solubility due to hydrophobic aryl and methyl groups; soluble in polar aprotic solvents like dimethyl sulfoxide.
  • Stability : Likely stable under ambient conditions but susceptible to hydrolysis under strong acidic or basic conditions due to the amine and ether functional groups.

Historical Context of Diaminopyrimidine Derivatives Research

Diaminopyrimidines gained prominence in the mid-20th century with the development of pyrimethamine , a 2,4-diaminopyrimidine antifolate used against malaria and toxoplasmosis. Subsequent research expanded into oncology, exemplified by minoxidil derivatives, where 6-chloro-2,4-diaminopyrimidine serves as a key synthetic intermediate. The introduction of chlorophenoxy groups, as seen in this compound, represents a strategic modification to enhance target affinity and metabolic stability, as demonstrated in recent anticancer agent designs.

Significance in Chemical and Biological Sciences

The compound’s hybrid structure merges the bioactivity of diaminopyrimidines with the pharmacokinetic advantages of aryl ethers:

  • Enzyme Inhibition : Diaminopyrimidines are known inhibitors of dihydrofolate reductase (DHFR) and kinases. The chlorophenoxy group may augment binding to hydrophobic enzyme pockets.
  • Drug Discovery : Patents covering analogs (e.g., WO2024078907A1) highlight its utility in targeting oncogenic pathways and antimicrobial resistance.
  • Chemical Biology : The methyl group at position 6 and chlorophenoxy at position 5 provide steric and electronic modulation, enabling structure-activity relationship (SAR) studies to optimize selectivity.

Table 1: Structural Comparison with Related Diaminopyrimidines

Compound Name Molecular Formula Substituents (Position) Key Applications
This compound C₁₁H₁₂ClN₄O 2-NH₂, 4-NH₂, 5-OPhCl, 6-CH₃ Kinase inhibition, antifolate
Pyrimethamine C₁₂H₁₃ClN₄ 2-NH₂, 4-NH₂, 5-PhCl, 6-CH₃ Antimalarial
Minoxidil EP Impurity B C₄H₅ClN₄ 2-NH₂, 4-NH₂, 6-Cl Vasodilator intermediate
5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine C₁₂H₁₃ClN₄ 2-NH₂, 4-NH₂, 5-PhCl, 6-C₂H₅ Antimicrobial research

Properties

CAS No.

7331-19-3

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

5-(4-chlorophenoxy)-6-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C11H11ClN4O/c1-6-9(10(13)16-11(14)15-6)17-8-4-2-7(12)3-5-8/h2-5H,1H3,(H4,13,14,15,16)

InChI Key

SRAYHJGJNAQSTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis typically begins with 2,4-diamino-6-hydroxypyrimidine or its chlorinated analogs as key intermediates.
  • The 6-methyl substitution is introduced either by starting from methyl-substituted pyrimidine precursors or by methylation reactions on suitable intermediates.
  • The 4-chlorophenoxy group is introduced via nucleophilic aromatic substitution or coupling reactions involving 4-chlorophenol derivatives.

Chlorination of 2,4-Diamino-6-hydroxypyrimidine

A critical step is the chlorination of 2,4-diamino-6-hydroxypyrimidine to form 2,4-diamino-6-chloropyrimidine, which serves as a reactive intermediate for further substitution.

  • Method: React 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) at 90-110 °C for 4-8 hours (optimal at 105 °C for 6 hours).
  • Quenching: The reaction mixture is quenched with a C1-C4 lower alcohol (preferably ethanol) at 0-40 °C to safely neutralize excess POCl₃.
  • Dispersant Addition: An organic solvent dispersant (e.g., methanol, ethanol, benzyl alcohol, isopropanol, diethyl ether, ethyl acetate, acetone, or acetonitrile) is added to facilitate product separation.
  • Isolation: The product, 2,4-diamino-6-chloropyrimidine hydrochloride, is filtered and then neutralized with ammonia water (pH 6-7), extracted with ethyl acetate, and concentrated to yield 2,4-diamino-6-chloropyrimidine.
  • Yield: Recovery rates exceed 70%, with optimal yields up to 82%, demonstrating industrial viability and cost-effectiveness.
Step Reagents/Conditions Temperature (°C) Time (hours) Notes
S1 2,4-diamino-6-hydroxypyrimidine + POCl₃ 90-110 (opt 105) 4-8 (opt 6) Chlorination, distill off excess POCl₃
S2 Quench with ethanol + dispersant 0-40 - Safer quenching, product precipitation
S3 Neutralize with ammonia water, extract Ambient - pH 6-7, ethyl acetate extraction

Introduction of the 4-Chlorophenoxy Group

  • The 4-chlorophenoxy substituent is introduced by nucleophilic aromatic substitution on the chlorinated pyrimidine intermediate.
  • The reaction is typically carried out in a lower alkanol solvent (methanol or ethanol) at 30-40 °C.
  • The nucleophile is 4-chlorophenol or its derivatives, which displace the chlorine at position 5 of the pyrimidine ring.
  • This step yields 5-(4-chlorophenoxy)-6-methylpyrimidine-2,4-diamine after purification.

Methyl Substitution at Position 6

  • The methyl group at position 6 can be introduced by starting from methyl-substituted pyrimidine precursors or by methylation of the pyrimidine ring prior to chlorination and phenoxy substitution.
  • Common methylation methods include alkylation using methyl halides or methylation reagents under controlled conditions.

Detailed Research Findings and Optimization

  • The use of phosphorus oxychloride as a chlorinating agent is well-established, but the quenching step with alcohols (especially ethanol) improves safety and yield compared to water quenching.
  • The addition of dispersants with low polarity enhances product separation and recovery of phosphate byproducts, reducing costs.
  • Neutralization with ammonia water at pH 6-7 ensures the formation of the free base form of the chloropyrimidine intermediate, facilitating extraction and purification.
  • Reaction parameters such as temperature, molar ratios, and solvent choice are critical for optimizing yield and purity.

Summary Table of Preparation Parameters

Parameter Range/Value Comments
Starting material 2,4-diamino-6-hydroxypyrimidine Key intermediate
Chlorination agent Phosphorus oxychloride (POCl₃) Chlorination at position 6
Chlorination temperature 90-110 °C (optimal 105 °C) Reaction time 4-8 hours (optimal 6 hours)
Quenching agent Ethanol (C1-C4 alcohols) Safer than water quenching
Quenching temperature 0-40 °C Controls reaction smoothness
Dispersant solvents Methanol, ethanol, benzyl alcohol, etc. Volume ratio dispersant to phosphate ester 8-10:1
Neutralization Ammonia water, pH 6-7 Ensures free base formation
Extraction solvent Ethyl acetate For product isolation
Yield 70-82% High recovery rate

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms.

    Substitution: The chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Recent studies have highlighted the antimicrobial and antifungal properties of 5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine. It has shown effectiveness against various bacterial strains and fungi, making it a candidate for treating infections. The mechanisms of action are still under investigation, but preliminary findings suggest that it may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in microbial metabolism.

Case Study: Antifungal Activity

A study evaluated the compound's efficacy against fungal pathogens such as Candida species. Results indicated that it exhibited significant antifungal activity, comparable to established antifungal agents. The minimum inhibitory concentration (MIC) values were determined to classify its potency:

CompoundMIC (μg/mL)Activity Classification
This compound0.5Excellent
Standard Antifungal (Fluconazole)1Good

Anticancer Applications

The compound has also been investigated for its anticancer properties. Pyrimidine derivatives are known for their ability to inhibit various cancer cell lines. Research has focused on modifying the structure of this compound to enhance its selectivity and potency against cancer cells.

Case Study: Inhibition of Tumor Growth

In vitro studies demonstrated that derivatives of this compound could effectively inhibit the growth of specific cancer cell lines, including breast and lung cancer cells. The following table summarizes the findings:

Cell LineIC50 (μM)Comparison with Control
MCF-7 (Breast Cancer)3.2Significant Inhibition
A549 (Lung Cancer)2.8Significant Inhibition

Treatment of Chagas Disease

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, poses a significant health challenge in Latin America. The need for effective treatments has led to the exploration of this compound as a potential therapeutic agent.

Research Findings

A high-throughput screening campaign identified this compound as a promising candidate due to its cytotoxic effects on the intracellular form of Trypanosoma cruzi. Further optimization studies are ongoing to enhance selectivity and metabolic stability.

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies have shown favorable absorption and distribution profiles in animal models, indicating good bioavailability.

Key Pharmacokinetic Parameters

ParameterValue
Absorption RateHigh
Half-Life6 hours
Distribution Volume1.5 L/kg

Safety and Toxicity Assessments

Safety assessments are essential in determining the viability of any new drug candidate. Toxicity studies conducted on animal models have shown no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimethamine: 5-(4-Chlorophenyl)-6-ethylpyrimidine-2,4-diamine

Pyrimethamine (CAS: 58-14-0) is a well-known antiparasitic drug targeting DHFR. Key structural differences include:

  • Position 5: A 4-chlorophenyl group (vs. 4-chlorophenoxy in the target compound).
  • Position 6 : An ethyl group (vs. methyl).

These substitutions impact lipophilicity and binding kinetics. The ethyl group increases molecular weight (234.68 vs.

Table 1: Physicochemical Comparison
Property 5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine Pyrimethamine
Molecular Weight 234.69 248.71
Substituent (Position 5) 4-Chlorophenoxy 4-Chlorophenyl
Substituent (Position 6) Methyl Ethyl
Boiling Point 447.7°C Not reported
Key Biological Target DHFR, Tyrosine Kinases DHFR (antiparasitic)

N4-(4-(4-Chlorophenoxy)phenyl)-N2-(2-methoxyethyl)-6-methylpyrimidine-2,4-diamine (Ba5)

Ba5 () shares the 6-methylpyrimidine-2,4-diamine core but features a 4-chlorophenoxy-phenyl group at N4 and a 2-methoxyethyl group at N2. This compound exhibited a 74% synthesis yield and was studied as an anoctamin 1 (ANO1) ion channel blocker. The additional methoxyethyl moiety may improve solubility or modulate steric interactions compared to the simpler 5-(4-chlorophenoxy) derivative .

5-(3-Chlorophenyl)-6-[2-(3-phenoxypropoxy)ethyl]pyrimidine-2,4-diamine

This analog () includes a phenoxypropoxyethyl chain at position 6 and a 3-chlorophenyl group at position 4. Its IC50 values for enzyme inhibition remain uncharacterized, highlighting the trade-off between structural complexity and bioavailability .

Pyrrolo[2,3-d]pyrimidine Derivatives (Compounds 8 and 9)

Compounds 8 and 9 () replace the pyrimidine ring with a pyrrolo[2,3-d]pyrimidine scaffold. Both feature a 6-methylbenzyl group and differ in their N4-aryl substituents (4-chloro-2-fluorophenyl vs. 4-chlorophenyl). These compounds inhibit receptor tyrosine kinases, demonstrating that scaffold modifications significantly alter target specificity. However, their synthesis yields (70% and 65%) and melting points (~210–212°C) are comparable to the target compound .

6-Methylpyrimidine-2,4-diamine Derivatives in Cancer Research

highlights compounds with the 6-methylpyrimidine-2,4-diamine structure, which inhibit lysosome function and suppress tumor growth. The 4-chlorophenoxy group in the target compound may enhance autophagy inhibition compared to analogs with simpler substituents, as evidenced by in vivo tumor suppression without organ toxicity .

Key Research Findings and Implications

Role of Substituents in Target Binding

  • the target compound .
  • Position 6 : Methyl groups reduce steric hindrance, favoring enzyme active-site penetration, while ethyl groups enhance lipophilicity .

Biological Activity

5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H12_{12}ClN5_{5}O
  • Molecular Weight : 253.7 g/mol

The synthesis typically involves the reaction of 4-chlorophenol with appropriate pyrimidine derivatives under controlled conditions to yield the desired compound. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as column chromatography for purification.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its mechanism of action appears to involve the inhibition of specific kinases and pathways associated with tumor growth.

  • Case Study : In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50_{50} values ranged from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

  • Research Findings : In a study comparing various pyrimidine derivatives, this compound exhibited an IC50_{50} value of 0.04 µmol against COX-2, comparable to celecoxib, a known anti-inflammatory drug . This suggests that it could be a viable candidate for treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : It selectively inhibits fibroblast growth factor receptor (FGFR) pathways, which are critical in cancer cell proliferation.
  • COX Enzyme Inhibition : The compound reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), leading to decreased inflammatory mediators .

Data Summary

Biological ActivityIC50_{50} ValueTargetReference
Anticancer (breast cancer)10-20 µMTumor cell growth
Anti-inflammatory (COX-2)0.04 µmolCOX-2 enzyme

Q & A

Q. What are the recommended synthetic routes for 5-(4-Chlorophenoxy)-6-methylpyrimidine-2,4-diamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 4-chlorophenol derivatives with pre-functionalized pyrimidine precursors under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. For example, substituting polar aprotic solvents (DMF, DMSO) with THF may reduce side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product (>95%) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.1–7.3 ppm for chlorophenyl groups; pyrimidine NH₂ signals at δ 5.5–6.0 ppm) .
  • X-ray crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing the pyrimidine ring) .
  • HPLC-MS : Verify molecular weight (C₁₁H₁₀ClN₃O) and assess purity (>98% by area normalization) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Conduct reactions in fume hoods to prevent inhalation of volatile intermediates.
  • Dispose of waste via halogenated organic waste streams, adhering to protocols for chlorinated compounds .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for novel derivatives of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in substitution reactions. For example, ICReDD’s reaction path search methods combine computation and experimental data to identify optimal catalysts (e.g., Pd/C for cross-coupling) and reduce trial-and-error cycles . Machine learning models trained on existing pyrimidine reaction datasets can further narrow solvent/base combinations.

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Assay Validation : Replicate experiments under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations for kinase inhibition assays).
  • Structural Analogues : Compare activity trends with structurally similar compounds (e.g., pyrimethamine derivatives showing DHFR inhibition ).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to isolate variables like solvent traces (DMSO) or impurities affecting IC₅₀ values .

Q. What strategies enhance the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt Formation : React with HCl or citrate buffers to improve aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) that cleave in physiological conditions .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to enhance plasma half-life .

Q. How can researchers elucidate the mechanism of action for this compound’s antimicrobial properties?

  • Methodological Answer :
  • Enzyme Assays : Measure inhibition of dihydrofolate reductase (DHFR) using UV-Vis spectroscopy to track NADPH oxidation .
  • Resistance Studies : Serial passage bacterial cultures under sub-inhibitory concentrations to identify mutation hotspots (e.g., DHFR gene mutations) .
  • Molecular Docking : Use AutoDock Vina to model ligand-enzyme interactions, focusing on chlorophenyl-pyrimidine binding to active sites .

Data Contradiction Analysis

Q. How to resolve conflicting reports on thermal stability during DSC analysis?

  • Methodological Answer :
  • Sample Prep : Ensure consistent crystallinity (e.g., recrystallize from same solvent batch).
  • Dynamic vs. Isothermal DSC : Compare decomposition onset temperatures under nitrogen vs. air atmospheres to rule out oxidative degradation .
  • Complementary TGA : Correlate weight loss profiles with DSC endotherms to distinguish melting from decomposition events .

Methodological Tables

Q. Table 1. Comparison of Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)Reference
Chlorophenyl coupling4-Chlorophenol, K₂CO₃, DMF, 80°C7295
Pyrimidine cyclizationThiourea, EtOH reflux6589
Final purificationEthanol/water recrystallization8598

Q. Table 2. Key Analytical Signatures

TechniqueKey Peaks/DataFunctional Group Confirmation
1H NMRδ 7.2–7.4 (4H, Ar-H)Chlorophenyl ring
IR3350 cm⁻¹ (N–H stretch)Pyrimidine diamine
XRDd-spacing 3.2 ÅIntramolecular H-bonding

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